molecular formula C12H8F3NO B6367899 2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine CAS No. 1111110-71-4

2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine

Cat. No.: B6367899
CAS No.: 1111110-71-4
M. Wt: 239.19 g/mol
InChI Key: SKTRANZOWVJCFL-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine is an organic compound with the molecular formula C6H4F3NO. It is a white to off-white solid that is used as an intermediate in organic synthesis. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine involves starting with 2-chloro-6-trifluoromethylpyridine. The chlorine atom is replaced with a hydroxyl group through a reaction that requires high temperatures and strong bases . Another method involves the fluorination of carboxyl groups to obtain the trifluoromethylpyridine product .

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves mixing 2-chloro-6-trifluoromethylpyridine with a potassium hydroxide aqueous solution and conducting a closed reaction. After the reaction, hydrochloric acid is added to neutralize the mixture, followed by centrifugation, washing, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its trifluoromethyl group enhances its binding affinity to various biological targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine is unique due to its specific combination of a hydroxyl group and a trifluoromethylphenyl group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts .

Properties

IUPAC Name

6-[2-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-5-2-1-4-8(9)10-6-3-7-11(17)16-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTRANZOWVJCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683015
Record name 6-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-71-4
Record name 6-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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